[1-(Naphthalen-2-yl)ethylidene]propanedinitrile
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Overview
Description
[1-(Naphthalen-2-yl)ethylidene]propanedinitrile: is an organic compound with the molecular formula C15H10N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a nitrile group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Naphthalen-2-yl)ethylidene]propanedinitrile typically involves the condensation of naphthalene derivatives with malononitrile. One common method is the Knoevenagel condensation reaction, where naphthalene-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: [1-(Naphthalen-2-yl)ethylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted nitriles, imines.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(Naphthalen-2-yl)ethylidene]propanedinitrile is used as a building block for the creation of a wide range of organic compounds. Its unique structure allows for the formation of diverse chemical entities, contributing to the advancement of organic chemistry .
Biology and Medicine: Naphthalene derivatives, including this compound, have been studied for their potential biological activities. They are investigated for their ability to interact with biological targets, such as enzymes or receptors, and may have applications in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other functional materials. Its electron-accepting and electron-donating properties make it suitable for use in optoelectronic devices and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(Naphthalen-2-yl)ethylidene]propanedinitrile involves its interaction with molecular targets through its nitrile and naphthalene moieties. The compound can participate in various chemical reactions, such as nucleophilic addition or substitution, which allows it to modify biological molecules or materials. The specific pathways and targets depend on the context of its application, whether in biological systems or material science .
Comparison with Similar Compounds
2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile (FDDNP): This compound is a naphthalene derivative with similar structural features and is used in the study of neurodegenerative diseases like Alzheimer’s.
(1-Naphthalen-2-yl-ethylidene)-hydrazine: Another naphthalene derivative with different functional groups, used in various chemical syntheses.
Uniqueness: Its ability to undergo diverse chemical reactions and form various products makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
10432-43-6 |
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Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(1-naphthalen-2-ylethylidene)propanedinitrile |
InChI |
InChI=1S/C15H10N2/c1-11(15(9-16)10-17)13-7-6-12-4-2-3-5-14(12)8-13/h2-8H,1H3 |
InChI Key |
TWBKHMOPAQPVFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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